molecular formula C12H15NO4 B312622 Ethyl 4-[(methoxyacetyl)amino]benzoate

Ethyl 4-[(methoxyacetyl)amino]benzoate

Cat. No.: B312622
M. Wt: 237.25 g/mol
InChI Key: IIKLPKRWADPDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(methoxyacetyl)amino]benzoate is an ester derivative of benzoic acid featuring a methoxyacetyl group attached to the para-amino position of the ethyl benzoate backbone. This compound is characterized by the following structural elements:

  • Benzoate core: Ethyl ester group at the carboxyl position.
  • Methoxyacetyl substituent: A methoxy group (–OCH₃) linked to an acetyl moiety (–CO–) bonded to the aromatic amine (–NH–).

The methoxyacetyl group imparts unique electronic and steric properties, influencing solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 4-[(2-methoxyacetyl)amino]benzoate

InChI

InChI=1S/C12H15NO4/c1-3-17-12(15)9-4-6-10(7-5-9)13-11(14)8-16-2/h4-7H,3,8H2,1-2H3,(H,13,14)

InChI Key

IIKLPKRWADPDHJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, their synthesis methods, physical properties, and biological activities:

Compound Name Structural Features Synthesis Method Physical Properties Biological Activity
Ethyl 4-[(methoxyacetyl)amino]benzoate (Target) Methoxyacetyl (–NH–CO–CH₂–OCH₃) substituent Likely acylation of ethyl 4-aminobenzoate Predicted moderate solubility in polar organic solvents (e.g., DMSO, ethanol) Not explicitly reported; inferred potential for enzyme inhibition due to acetylated amine
Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate Dimethylcarbamothioyl (–NH–CS–N(CH₃)₂) group Reaction of ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) Crystalline solid; characterized via NMR, IR, and X-ray diffraction Antitumor activity (26% inhibition of HeLa cells at 100 μM)
Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate Hydrazinylcarbonothioyl (–NH–CS–NH–NH₂) group Reaction of ethyl 4-isothiocyanatobenzoate with hydrazine hydrate Crystalline solid; confirmed by spectral analysis Reduced efficacy at higher concentrations (15% inhibition at 150 μM)
Ethyl 4-(carbamoylamino)benzoate Carbamoyl (–NH–CO–NH₂) substituent Commercially sourced; part of aquaporin inhibitor screening Not explicitly reported Moderate aquaporin-3 and -7 inhibition (IC₅₀ ~10–50 μM)
Ethoxylated ethyl-4-aminobenzoate Polyethoxylated chain (–(CH₂CH₂O)₂₅–) attached to the amine Ethoxylation of ethyl 4-aminobenzoate with ethylene oxide Clear, viscous liquid; water-soluble, poorly soluble in ethanol Used in cosmetic formulations; no direct biological data
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate Phenolic hydroxyl (–OH) and benzylamino (–CH₂–NH–) groups Reduction of Schiff base derivatives Crystalline structure with hydrogen-bonded networks Not reported; structural studies focus on crystal packing

Key Comparative Findings

Physicochemical Properties
  • Solubility : The methoxyacetyl group enhances lipophilicity compared to ethoxylated analogs, which are water-soluble due to polyether chains . Thioamide derivatives exhibit lower solubility in aqueous media, favoring organic solvents.
  • Crystallinity : Compounds with rigid substituents (e.g., dimethylcarbamothioyl) form stable crystals suitable for X-ray analysis, while ethoxylated analogs remain liquid at room temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-[(methoxyacetyl)amino]benzoate
Reactant of Route 2
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Ethyl 4-[(methoxyacetyl)amino]benzoate

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